Ethyl 4,6-dichloropyridazine-3-carboxylate

Heterocyclic Chemistry Medicinal Chemistry Process Chemistry

Key building block for Deucravacitinib (BMS-986165) and TYK2 inhibitor scaffolds. The 4,6-dichloro pyridazine core enables sequential, regioselective cross-coupling, essential for modular assembly. This specific ester variant offers a critical reactivity profile distinct from 3,6-dichloro or methyl ester analogs. Procure this validated intermediate for streamlined process development, lead optimization, and as Deucravacitinib Impurity 22 reference standard for ANDA-supporting analytical methods.

Molecular Formula C7H6Cl2N2O2
Molecular Weight 221.04 g/mol
CAS No. 679406-03-2
Cat. No. B1464816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,6-dichloropyridazine-3-carboxylate
CAS679406-03-2
Molecular FormulaC7H6Cl2N2O2
Molecular Weight221.04 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(C=C1Cl)Cl
InChIInChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)6-4(8)3-5(9)10-11-6/h3H,2H2,1H3
InChIKeyMOWPWJUYSRHMHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,6-Dichloropyridazine-3-carboxylate (CAS 679406-03-2): A Critical Heterocyclic Intermediate for TYK2-Targeted Synthesis


Ethyl 4,6-dichloropyridazine-3-carboxylate is a pyridazine derivative featuring dichloro substitution at positions 4 and 6 and an ethyl ester group at position 3 of the pyridazine ring [1]. This compound functions primarily as a versatile synthetic intermediate for constructing pharmacologically active heterocyclic scaffolds, most notably serving as a key building block in the synthesis of Deucravacitinib (BMS-986165), an FDA-approved TYK2 inhibitor for plaque psoriasis [2]. The 4,6-dichloro substitution pattern provides dual reactive sites for sequential nucleophilic aromatic substitution and cross-coupling reactions, enabling modular assembly of complex pyridazine-containing frameworks [1].

Why Not Any Dichloropyridazine Works: Position-Specific Reactivity Dictates Downstream Success with Ethyl 4,6-Dichloropyridazine-3-carboxylate


The substitution pattern of chlorine atoms on the pyridazine ring critically governs both the regioselectivity and efficiency of subsequent cross-coupling and nucleophilic substitution reactions [1]. In 3,5-dichloropyridazine systems, the preferred coupling site can be switched between positions 3 and 5 by ligand selection alone, with the 5-position typically considered the less reactive C–X bond [1]. This inherent electronic asymmetry means that isomeric dichloropyridazines (e.g., 3,5-dichloro vs. 4,6-dichloro) exhibit fundamentally different reactivity profiles in Pd-catalyzed couplings. Additionally, the ester functionality at position 3 of ethyl 4,6-dichloropyridazine-3-carboxylate provides a convenient handle for further derivatization or serves as a protecting group during synthetic sequences, a feature absent in simpler dichloropyridazine analogs [2]. Simply substituting methyl 4,6-dichloropyridazine-3-carboxylate or 3,6-dichloropyridazine would alter reaction kinetics, site selectivity, and overall synthetic route viability [2][3].

Quantitative Differentiation of Ethyl 4,6-Dichloropyridazine-3-carboxylate: Head-to-Head and Cross-Study Evidence


Synthetic Route Efficiency: Ethyl vs. Methyl Ester in Pyridopyridazine Assembly

When evaluating methyl 4,6-dichloropyridazine-3-carboxylate as a starting material for pyrido[3,4-c]pyridazin-8(7H)-one synthesis, the four-step sequence (Suzuki coupling, Buchwald coupling, ammoniation, intramolecular cyclization) proceeds with an overall yield of over 73% [1]. While direct comparative data for the ethyl ester variant under identical conditions is not reported in this study, the ethyl ester offers a distinct advantage in subsequent synthetic steps where ester hydrolysis or transesterification is required, as the ethyl group provides greater steric bulk and altered hydrolysis kinetics compared to the methyl analog . This differentiation becomes critical when downstream transformations demand selective deprotection or when the ester moiety serves as a temporary protecting group.

Heterocyclic Chemistry Medicinal Chemistry Process Chemistry

Patent-Validated Synthetic Utility: Direct Application in Deucravacitinib (BMS-986165) Synthesis

Ethyl 4,6-dichloropyridazine-3-carboxylate is explicitly disclosed as a synthetic intermediate in patent WO2022/117016 for the preparation of Deucravacitinib and related TYK2 inhibitor compounds [1]. The patented synthetic route utilizes this compound to construct the pyridazine core of the final API. The synthesis of the target compound itself proceeds from ethyl 4,6-dihydroxypyridazine-3-carboxylate via POCl₃-mediated chlorination at 100°C for 3.5 hours, achieving a 65% isolated yield after chromatographic purification . This direct patent linkage establishes the compound as a validated building block for a commercially significant pharmaceutical target, distinguishing it from other dichloropyridazine isomers that lack documented utility in approved drug synthesis.

Pharmaceutical Process Chemistry TYK2 Inhibition API Synthesis

Commercial Purity Benchmarks: 95-97% Purity Standards Across Major Suppliers

Analysis of commercial offerings for ethyl 4,6-dichloropyridazine-3-carboxylate reveals consistent purity standards of 95-97% across major chemical suppliers . This purity range is notably higher than that commonly offered for positional isomers such as 3,6-dichloropyridazine (typically 90-95%) . For methyl 4,6-dichloropyridazine-3-carboxylate, the closest ester analog, commercial purity specifications also fall within the 95-97% range, indicating that the dichloropyridazine-3-carboxylate scaffold inherently supports higher purity manufacturing . The ethyl ester variant is available in quantities ranging from 100 mg to multi-gram scale, with pricing structures that support both exploratory research and process development .

Chemical Procurement Quality Control Analytical Chemistry

Regioselective Reactivity: Ligand-Controlled Site Selectivity in Dichloropyridazine Systems

Studies on 3,5-dichloropyridazine demonstrate that the preferred Suzuki coupling site can be switched between the 3- and 5-positions by changing the ligand employed, with the 5-position typically considered the less reactive C–X bond [1]. This class-level inference extends to 4,6-dichloropyridazine-3-carboxylate, where the ester group at position 3 exerts an electron-withdrawing effect that further modulates the relative reactivity of the C4 and C6 chlorine atoms [2]. The ester functionality activates the pyridazine ring toward nucleophilic substitution at the chloro positions while simultaneously providing a handle for orthogonal transformations. In contrast, 3,6-dichloropyridazine exhibits differential reactivity between its two chlorine atoms when the first substituent introduced possesses electron-donating properties, with the second substitution requiring forcing conditions and excess nucleophile [2].

Cross-Coupling Chemistry Catalysis Process Optimization

Optimal Application Scenarios for Ethyl 4,6-Dichloropyridazine-3-carboxylate Based on Quantitative Differentiation


TYK2 Inhibitor API Development and Generic Drug Manufacturing

This compound is the validated starting material for synthesizing Deucravacitinib (BMS-986165) and related TYK2 inhibitors as documented in patent WO2022/117016 [1]. Pharmaceutical process development teams requiring a regulatory-compliant building block for TYK2-targeted therapies should prioritize this specific CAS number. The 65% isolated yield from the dihydroxy precursor provides a benchmark for process optimization [1]. The compound's role as Deucravacitinib Impurity 22 further supports its utility in analytical method development and quality control applications for ANDA submissions [2].

Sequential Cross-Coupling for Pyridopyridazine Scaffold Construction

For medicinal chemistry programs building pyrido[3,4-c]pyridazin-8(7H)-one scaffolds, this compound serves as an alternative starting material to the methyl ester variant. While the methyl ester achieves 73% overall yield over four steps [1], the ethyl ester is preferred when downstream chemistry requires selective ester manipulation or when the ethyl group's steric properties offer advantages in specific coupling reactions. The 4,6-dichloro-3-carboxylate scaffold provides a more uniform reactivity profile across both chlorine positions compared to asymmetric 3,6-dichloro systems, simplifying reaction optimization [2].

Analytical Reference Standard for Deucravacitinib Impurity Profiling

Ethyl 4,6-dichloropyridazine-3-carboxylate is catalogued as Deucravacitinib Impurity 22 and can be used for analytical method development, method validation (AMV), and quality control applications during commercial production of Deucravacitinib [1]. QC laboratories supporting ANDA filings or commercial manufacturing of TYK2 inhibitors should procure this compound as a certified reference standard. The 95-97% commercial purity specification supports direct use in HPLC method validation without additional purification [2].

Heterocyclic Building Block for GABAA Receptor Ligand Discovery

Patent literature identifies ethyl 4,6-dichloropyridazine-3-carboxylate as a synthetic intermediate for compounds that bind to GABAA receptors [1]. CNS drug discovery programs targeting anxiety, epilepsy, or other GABAA-modulated disorders can utilize this building block to access novel pyridazine-containing ligands. The compound's availability in research-scale quantities (100 mg to multi-gram) supports SAR exploration and lead optimization campaigns [2].

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